molecular formula C21H24O7 B1584863 3-Hydroxy-4,5-bis(hydroxymethyl)-2-(3-methylbut-2-en-1-yl)phenyl 2,4-dihydroxy-6-methylbenzoate CAS No. 58265-74-0

3-Hydroxy-4,5-bis(hydroxymethyl)-2-(3-methylbut-2-en-1-yl)phenyl 2,4-dihydroxy-6-methylbenzoate

Cat. No. B1584863
CAS RN: 58265-74-0
M. Wt: 388.4 g/mol
InChI Key: WTZUCTQSBSDSRG-UHFFFAOYSA-N
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Description

MS 3, also known as glyoxalase i or amsacrine, belongs to the class of organic compounds known as depsides and depsidones. These are polycyclic compounds that is either a polyphenolic compound composed of two or more monocyclic aromatic units linked by an ester bond (depside), or a compound containing the depsidone structure (depsidone). MS 3 exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, MS 3 is primarily located in the cytoplasm. Outside of the human body, MS 3 can be found in mushrooms. This makes MS 3 a potential biomarker for the consumption of this food product.

Scientific Research Applications

Antibacterial and Antifungal Activities

A compound structurally related to 3-Hydroxy-4,5-bis(hydroxymethyl)-2-(3-methylbut-2-en-1-yl)phenyl 2,4-dihydroxy-6-methylbenzoate was isolated from a mangrove fungus and exhibited notable antibacterial and antifungal properties. It also showed inhibitory effects on cytotoxicity to hepG2 cell lines (Shao et al., 2007).

Synthesis and Potential Applications

A derivative of this compound, synthesized from 3,4-dihydroxybenzaldehyde, is speculated to inhibit melanogenesis and possesses a structure similar to commercial fragrances. This synthesis process involves multiple steps, including alkylation, reduction, and etherification (Fabri & Santoso, 2021).

Liquid Crystalline Properties

In a related study, compounds structurally similar to 3-Hydroxy-4,5-bis(hydroxymethyl)-2-(3-methylbut-2-en-1-yl)phenyl 2,4-dihydroxy-6-methylbenzoate were synthesized to investigate their liquid crystalline properties. These compounds showed thermotropic liquid crystalline behavior at specific temperature ranges, suggesting potential applications in materials science (Xin, Zhang, & Xing, 2006).

Antioxidant Activity

A structurally similar phenyl ether derivative isolated from the fungus Aspergillus carneus demonstrated significant antioxidant activity. This points towards potential uses in combating oxidative stress-related damage in biological systems (Xu et al., 2017).

Molecular Grafting Applications

Research on tethered Blatter radicals, which include derivatives of 3-Hydroxy-4,5-bis(hydroxymethyl)-2-(3-methylbut-2-en-1-yl)phenyl 2,4-dihydroxy-6-methylbenzoate, has shown promise in molecular grafting. This includes the synthesis of tosylates and phosphates from such derivatives, indicating potential in bioconjugation and materials chemistry (Kapuściński et al., 2022).

ConclusionThe scientific research applications of 3-Hydroxy-4,5-bis(hydroxymethyl)-2-(3-methylbut-2-en-1-yl)phenyl 2,4-dihydroxy-6-methylbenzoate span a broad range, including antib

Scientific Research Applications of 3-Hydroxy-4,5-bis(hydroxymethyl)-2-(3-methylbut-2-en-1-yl)phenyl 2,4-dihydroxy-6-methylbenzoate

Antibacterial and Antifungal Activities

A new isoprenyl phenyl ether compound structurally related to the target molecule, isolated from a mangrove fungus, has shown promising antibacterial and antifungal activities. It also demonstrated inhibitory effects on the cytotoxicity to the hepG2 cell line, indicating potential therapeutic applications (Shao et al., 2007).

Synthesis and Dermatological Potential

The synthesis of a compound analogous to the target molecule from 3,4-dihydroxybenzaldehyde has been explored for potential inhibition of melanogenesis, similar to kojic acid and arbutin. This compound also shares structural similarities with commercial fragrances, suggesting its use in flavoring and fragrance industries (Fabri & Santoso, 2021).

Liquid Crystalline Properties

Research on derivatives structurally similar to the target molecule has demonstrated their potential in forming liquid crystalline polyurethanes. These compounds exhibited thermotropic liquid crystalline behavior, which could be valuable in material science, particularly in the development of new polymers (Xin, Zhang, & Xing, 2006).

Antioxidant Activity

Phenyl ether derivatives from the marine-derived fungus Aspergillus carneus, structurally akin to the target compound, have shown significant antioxidant activity. This highlights their potential application in combating oxidative stress in biological systems (Xu et al., 2017).

properties

IUPAC Name

[3-hydroxy-4,5-bis(hydroxymethyl)-2-(3-methylbut-2-enyl)phenyl] 2,4-dihydroxy-6-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O7/c1-11(2)4-5-15-18(7-13(9-22)16(10-23)20(15)26)28-21(27)19-12(3)6-14(24)8-17(19)25/h4,6-8,22-26H,5,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTZUCTQSBSDSRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)OC2=C(C(=C(C(=C2)CO)CO)O)CC=C(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10206995
Record name MS 3
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name MS 3
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036557
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

3-Hydroxy-4,5-bis(hydroxymethyl)-2-(3-methylbut-2-en-1-yl)phenyl 2,4-dihydroxy-6-methylbenzoate

CAS RN

58265-74-0
Record name MS 3 (enzyme inhibitor)
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name MS 3
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glyo-I
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Record name MS 3
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxy-4,5-bis(hydroxymethyl)-2-(3-methylbut-2-en-1-yl)phenyl 2,4-dihydroxy-6-methylbenzoate
Source FDA Global Substance Registration System (GSRS)
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Record name MS 3
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036557
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

92 °C
Record name MS 3
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036557
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
BT Wang, QY Qi, K Ma, YF Pei, JJ Han, W Xu… - Planta …, 2014 - thieme-connect.com
Nine new isoprenylated depsides, sterenins E–M (1–9), as well as five known compounds (10–14), were isolated from the solid culture of Stereum hirsutum. The structures of the new …
Number of citations: 30 www.thieme-connect.com
JM Yan, QL Wu, PJ Zhao, KQ Zhang, GH Li - Phytochemistry Letters, 2018 - Elsevier
The chemical constituents of the fungus Stereum rugosum ATCC64657 were studied. Two new sesquiterpenes, namely, sterostreins S (1) and W (2), as well as 10 known compounds, …
Number of citations: 3 www.sciencedirect.com
Y Gafforov, M Rašeta, M Tomšovský… - … Knowledge of Mountain …, 2023 - Springer
Stereum hirsutum (Willd.) Pers.; Stereum rugosum Pers. - STEREACEAE | SpringerLink Skip to main content Advertisement SpringerLink Log in Menu Find a journal Publish with us …
Number of citations: 0 link.springer.com
吴青蓝 - 2017 - 云南大学
Number of citations: 0

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